molecular formula C17H12O5 B2471115 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 324066-41-3

3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2471115
CAS No.: 324066-41-3
M. Wt: 296.278
InChI Key: PDDDNXQQRWEJGA-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative belonging to a class of compounds with a broad spectrum of documented biological and pharmacological activities . Coumarins and their 3-substituted derivatives are extensively investigated for their promising effects, including anticancer , anti-inflammatory , antimicrobial , and antiviral properties . This specific ester is of significant value in medicinal chemistry research for the design and synthesis of novel therapeutic agents. The core coumarin structure is a privileged scaffold in drug discovery. The 2-oxo-2H-chromene (coumarin) ring system is known for its stability and is a useful starting material for constructing diverse heterocyclic compounds . The specific substitution at the 3-position with a carboxylate group linked to a 3-methoxyphenyl ring may influence the compound's electronic properties and intermolecular interactions, which can be critical for its biological activity and material properties . Similar coumarin-3-carboxylate esters have been utilized as key intermediates in organic synthesis and have been studied for their optical properties, making them candidates for application in fluorescent dyes and materials science . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-methoxyphenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-20-12-6-4-7-13(10-12)21-16(18)14-9-11-5-2-3-8-15(11)22-17(14)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDDNXQQRWEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol, equimolar amounts of 3-methoxyphenol and 2-oxo-2H-chromene-3-carboxylic acid are dissolved in anhydrous dichloromethane. Phosphorus oxychloride is added dropwise at 0°C, followed by reflux at 60°C for 6–8 hours. Neutralization with sodium bicarbonate and subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–72% purity.

Table 1: Traditional Condensation Parameters

Parameter Value/Range Source Citation
Solvent Dichloromethane
Dehydrating Agent POCl₃ or SOCl₂
Temperature 0°C (initial), 60°C (reflux)
Reaction Time 6–8 hours
Yield 65–72%

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior alternative to conventional heating, reducing reaction times from hours to minutes while improving yields. This method employs polar solvents such as dimethylformamide (DMF) or ethanol to enhance microwave absorption.

Procedure and Efficiency

A mixture of 3-methoxyphenol and ethyl 2-oxo-2H-chromene-3-carboxylate is irradiated at 150°C for 15–20 minutes using a microwave synthesizer. The reaction is catalyzed by potassium carbonate (K₂CO₃), which facilitates esterification. Post-reaction, the crude product is washed with cold water and recrystallized from ethanol to achieve 85–90% yield.

Table 2: Microwave-Assisted Synthesis Parameters

Parameter Value/Range Source Citation
Solvent DMF or Ethanol
Catalyst K₂CO₃
Temperature 150°C
Irradiation Time 15–20 minutes
Yield 85–90%

Dual Organocatalytic Cyclization

A groundbreaking approach reported by Thieme-Connect utilizes dual organocatalysts—p-toluenesulfonic acid (p-TSA) and piperidine—to synthesize coumarin derivatives from alkynoic esters and salicylaldehydes. While optimized for broader coumarin synthesis, this method is adaptable to this compound.

Mechanism and Scalability

The reaction proceeds via a conjugate addition mechanism, where piperidine activates the alkynoic ester (ethyl propiolate) for nucleophilic attack by salicylaldehyde derivatives. p-TSA accelerates cyclization, forming the coumarin core. This method achieves 78–82% yield with high regioselectivity and is scalable to gram quantities.

Table 3: Dual Organocatalytic Reaction Parameters

Parameter Value/Range Source Citation
Catalysts p-TSA and Piperidine
Solvent Toluene
Temperature 80°C
Reaction Time 4–6 hours
Yield 78–82%

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and environmental sustainability. Continuous flow reactors replace batch processes, enabling rapid mixing and heat transfer. Green solvents like cyclopentyl methyl ether (CPME) are employed alongside heterogeneous catalysts (e.g., zeolites).

Process Intensification

In a pilot-scale setup, 3-methoxyphenol and 2-oxo-2H-chromene-3-carboxylic acid chloride are fed into a flow reactor at 100°C with a residence time of 30 minutes. The product is isolated via liquid-liquid extraction (water/ethyl acetate) and distilled to >95% purity.

Table 4: Industrial Production Parameters

Parameter Value/Range Source Citation
Reactor Type Continuous Flow
Solvent CPME
Temperature 100°C
Residence Time 30 minutes
Purity >95%

Comparative Analysis of Methods

Table 5: Method Comparison

Method Yield (%) Time Scalability Environmental Impact
Traditional Condensation 65–72 6–8 hours Moderate High (toxic solvents)
Microwave-Assisted 85–90 15–20 min High Moderate
Dual Organocatalysis 78–82 4–6 hours High Low
Industrial Flow >95 30 min Very High Low

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl derivative exhibits a smaller dihedral angle (22.60°), enhancing planarity and π-π stacking interactions, which may improve solubility in nonpolar solvents .

Yield and Reactivity :

  • Esters with electron-donating groups (e.g., methoxy) generally exhibit higher yields due to enhanced nucleophilicity of the phenolic oxygen. For example, 4-methoxyphenyl derivatives achieve yields >70% under mild conditions .
  • Halogenated analogs (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylate in ) require harsher conditions but offer improved stability .

Thermal Stability :

  • Methoxy-substituted coumarins exhibit higher melting points (e.g., 277–279°C for N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide) compared to alkyl esters (e.g., ethyl derivatives melt at ~120°C) due to stronger intermolecular hydrogen bonding .

Biological Activity

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is an organic compound belonging to the chromene family, which has garnered interest due to its diverse biological activities. This compound, characterized by its chromene core and methoxyphenyl substituent, has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Similar compounds have demonstrated:

  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
  • Anticancer Properties : Studies have shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including interference with cell cycle progression and modulation of signaling pathways.
  • Antimicrobial Effects : The compound exhibits activity against a range of pathogens, including bacteria and fungi, potentially by disrupting cellular membranes or inhibiting essential metabolic processes.

Comparative Biological Activity

A comparative analysis of this compound with related compounds reveals its unique properties. The following table summarizes the biological activities reported for various derivatives:

Compound NameAntioxidantAnticancerAntimicrobialAnti-inflammatory
This compoundModerateStrongModerateStrong
6-Bromo-2-oxo-2H-chromene-3-carboxylic acidWeakModerateStrongModerate
Other Coumarin DerivativesVariesVariesVariesVaries

Case Studies

  • Anticancer Activity : In a study investigating the effects of chromene derivatives on cancer cell lines, this compound was found to significantly inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism involved the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various fungal strains, including Candida albicans and Candida krusei. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, indicating moderate antifungal activity. This effect was attributed to the disruption of ergosterol synthesis in fungal cell membranes.
  • Anti-inflammatory Effects : In vivo studies demonstrated that treatment with this compound reduced inflammatory markers in a murine model of arthritis. The administration led to decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Research Findings

Recent research highlights the potential applications of this compound across various fields:

Medicinal Chemistry

The compound is being explored as a lead structure for developing new anti-inflammatory and anticancer drugs. Its ability to modulate key signaling pathways makes it a valuable candidate for further optimization.

Organic Synthesis

As an intermediate in organic synthesis, it serves as a building block for more complex molecules, including natural product analogs. Its unique structure allows for various functionalizations that can enhance biological activity.

Material Science

Research into its physical properties has shown promise for applications in developing new materials with specific electronic or optical characteristics.

Q & A

Q. What synthetic methodologies are commonly employed for 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate?

The compound is typically synthesized via esterification of 2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyphenol. A standard protocol involves:

  • Reacting 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate .
  • Coupling the acid chloride with 3-methoxyphenol in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Purification via column chromatography (ethyl acetate/petroleum ether) yields the final product. Key quality checks include NMR (¹H/¹³C) and single-crystal X-ray diffraction for structural confirmation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbonyl carbons (δ ~160-170 ppm) .
  • X-ray crystallography : Resolves molecular geometry, including dihedral angles between the coumarin core and methoxyphenyl substituent. For example, in analogous structures, dihedral angles range from 21° to 63°, influenced by substituent steric effects .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., dihedral angles, hydrogen bonding) impact the compound’s physicochemical properties?

  • Dihedral angles : The angle between the coumarin core and methoxyphenyl group (e.g., ~48° in 4-methoxyphenyl derivatives ) affects π-π stacking and solubility. Smaller angles enhance conjugation, potentially increasing fluorescence quantum yield .
  • Hydrogen bonding : C–H···O interactions (e.g., C3–H3···O3) stabilize crystal lattices and influence melting points. In related compounds, such interactions form zig-zag chains along specific crystallographic axes, dictating mechanical stability .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. limited efficacy)?

  • Assay standardization : Discrepancies may arise from variations in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or inflammatory stimuli (LPS vs. TNF-α). Meta-analyses comparing IC₅₀ values under controlled conditions are recommended .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., –CF₃) at the 7-position of the coumarin ring enhances anti-inflammatory activity by modulating COX-2 inhibition .

Q. What computational strategies predict intermolecular interactions and stability in derivatives of this compound?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites .
  • Molecular docking : Screens derivatives against targets like COX-2 or H. pylori urease. For example, methoxy substituents at the 3-position improve binding affinity due to hydrophobic pocket compatibility .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) alter crystallographic and spectroscopic profiles?

  • Crystallography : Chloro substituents increase dihedral angles (e.g., 62.97° in 4-(decyloxy)phenyl-7-CF₃ derivatives ) due to steric hindrance, whereas methoxy groups favor planar conformations.
  • Spectroscopy : Electron-donating groups (e.g., –OCH₃) redshift UV-Vis absorption maxima (λmax) by ~20 nm compared to electron-withdrawing (–Cl) groups .

Methodological Notes

  • Crystallization : Slow evaporation of DCM/methanol (1:1) yields diffraction-quality crystals. SHELXL-2018 is recommended for refinement, with R factors < 0.05 for high-resolution data .
  • Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with biological activity .

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